molecular formula C9H13N3 B109604 1-Pyridin-3-yl-piperazine CAS No. 67980-77-2

1-Pyridin-3-yl-piperazine

Cat. No.: B109604
CAS No.: 67980-77-2
M. Wt: 163.22 g/mol
InChI Key: DNDJHEWLYGJJCY-UHFFFAOYSA-N
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Description

1-Pyridin-3-yl-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It consists of a piperazine ring bonded to a pyridine ring at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

1-Pyridin-3-yl-piperazine, also known as 1-(pyridin-3-yl)piperazine, is a chemical compound that has been found to interact with several targets. Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . It’s also suggested that some piperazine derivatives can interact with both histamine H3 and Sigma-1 receptors .

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, when acting as an α2-adrenergic receptor antagonist, it prevents the action of neurotransmitters, thereby influencing the nervous system . When interacting with histamine H3 and Sigma-1 receptors, it can potentially influence various biological processes, including pain perception .

Biochemical Pathways

Given its potential interaction with α2-adrenergic, histamine h3, and sigma-1 receptors, it’s likely that it influences a variety of pathways related to neurotransmission and pain perception .

Pharmacokinetics

The piperazine moiety is often used in drug design due to its impact on the physicochemical properties of the final molecule, which can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the context in which it is used. For instance, as an α2-adrenergic receptor antagonist, it could potentially influence neuronal activity . As a histamine H3 and Sigma-1 receptor antagonist, it could potentially have antinociceptive (pain-relieving) effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-3-yl-piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines, which are then deprotected to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, employing efficient purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-yl-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Pyridin-3-yl-piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antipsychotic and antidepressant agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • 1-(2-Pyridinyl)piperazine
  • 1-(4-Pyridinyl)piperazine
  • Phenylpiperazine
  • Benzylpiperazine

Comparison: 1-Pyridin-3-yl-piperazine is unique due to its specific binding affinity to alpha-2 adrenergic receptors, which distinguishes it from other piperazine derivatives. While compounds like 1-(2-Pyridinyl)piperazine and 1-(4-Pyridinyl)piperazine also exhibit biological activity, their receptor binding profiles and therapeutic applications differ .

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJHEWLYGJJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331321
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67980-77-2
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)piperazine
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Synthesis routes and methods I

Procedure details

In a 100 ml RBF, 3-bromopyridine (1.220 mL, 12.66 mmol) was taken in xylenes (20 mL). To this was added tris(dibenzylideneacetone)dipalladium(0) (0.232 g, 0.25 mmol), tri-t-butylphosphine (10%wt in Hexane) (1.281 g, 0.63 mmol) and sodium tert-butoxide (1.825 g, 18.99 mmol). Then piperazine (6.54 g, 75.95 mmol) was added to RM and the RM was then heated at 130 °C for 5 hrs. The reaction was monitored by LCMS. It did not show formation of product. The RM was discarded.
Quantity
0.019 mol
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0.02 L
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0.076 mol
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0.0127 mol
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0.000633 mol
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catalyst
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Synthesis routes and methods II

Procedure details

A mixture of 1.0 g (6.3 mmol) of 3-bromopyridine, 2.2 g (25 mmol) of piperazine, 16 mg of tris(dibenzylideneacetone)-dipalladium(0), 32 mg of (S)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, 1.3 g (13.4 mmol) of sodium t-butoxide, and 50 ml of toluene was heated under reflux for 24 hours in a nitrogen atmosphere. The reaction mixture was diluted with water and extracted with chloroform. The combined organic layer was washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was evaporated off, and the residue was purified by silica gel column chromatography using a 9:1 mixture of chloroform and methanol as a developing solvent to give 0.27 g (29%) of the title compound.
Quantity
1 g
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reactant
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2.2 g
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reactant
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1.3 g
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reactant
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50 mL
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reactant
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16 mg
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catalyst
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32 mg
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0 (± 1) mol
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Yield
29%

Synthesis routes and methods III

Procedure details

A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 22 g of piperazine in 20 ml of o-xylene, a solution of 6.72 g of 3-bromopyridine in 20 ml of o-xylene and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 48 mg of palladium acetate in 15 ml of o-xylene (the ratio of palladium atom/heterocyclic aromatic halide=0.5% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.2 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 120° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, the same treatment as employed in Example 1 was conducted to give colorless oily 1-(3-pyridyl)piperazine. The yield was 86% by mole.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
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[Compound]
Name
heterocyclic aromatic halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
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Quantity
20 mL
Type
solvent
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Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
48 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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